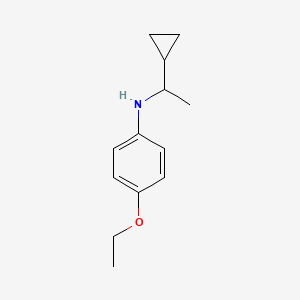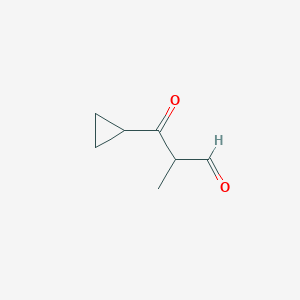
3-Cyclopropyl-2-methyl-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methyl-3-oxopropanal is an organic compound characterized by a cyclopropyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite . Another method includes the cyclization of various electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypobromite is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Cyclopropyl-2-methyl-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methyl-3-oxopropanal involves its interaction with molecular targets through various pathways. The compound’s cyclopropyl group imparts strain and reactivity, making it a versatile intermediate in organic synthesis. It can participate in cycloaddition reactions, ring-opening reactions, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopropyl-3-oxopropanoate
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
Uniqueness
3-Cyclopropyl-2-methyl-3-oxopropanal is unique due to its specific structural arrangement, which includes a cyclopropyl group attached to a propanal backbone. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-cyclopropyl-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)7(9)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
FVQLNTVJPMZXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


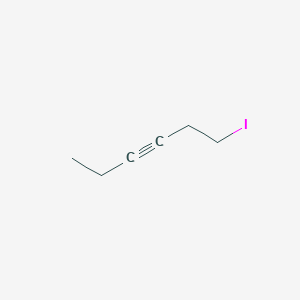
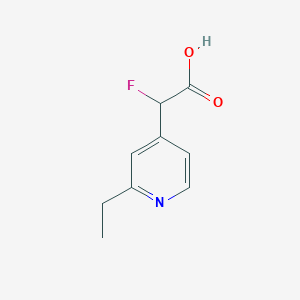
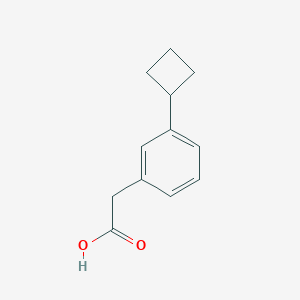
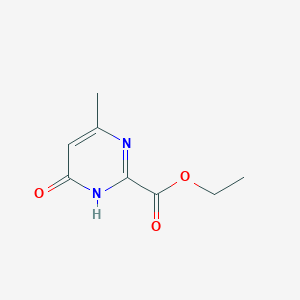
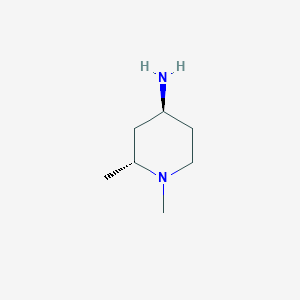
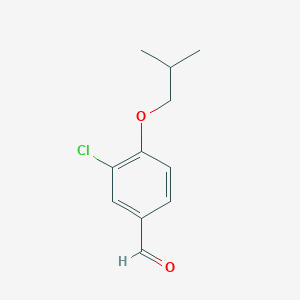
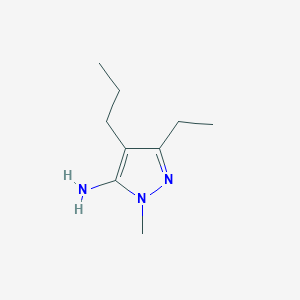
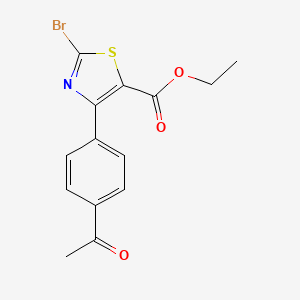

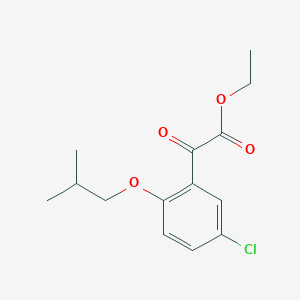
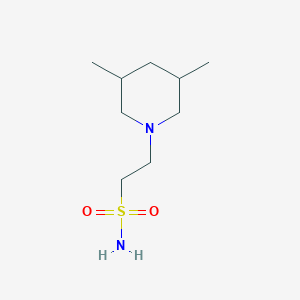
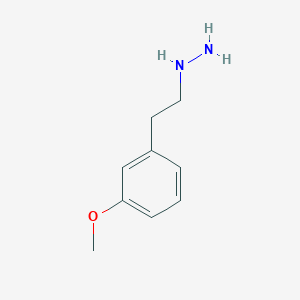
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
